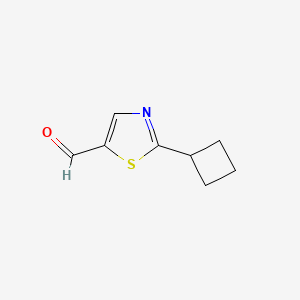

2-Cyclobutylthiazole-5-carbaldehyde

Description

2-Cyclobutylthiazole-5-carbaldehyde (CAS No.: 1394042-39-7) is a thiazole-based building block with a cyclobutyl substituent at position 2 and a carbaldehyde group at position 5 of the heterocyclic ring. Its molecular formula is C₈H₉NOS, and it has a molecular weight of 167.23 g/mol with a purity of 97% . The compound is primarily utilized in pharmaceutical and combinatorial chemistry as a synthetic intermediate due to the reactivity of its aldehyde group, which facilitates further functionalization.

Properties

IUPAC Name |

2-cyclobutyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-5-7-4-9-8(11-7)6-2-1-3-6/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZAQQSRZCHPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286372 | |

| Record name | 2-Cyclobutyl-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-39-7 | |

| Record name | 2-Cyclobutyl-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclobutyl-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylthiazole-5-carbaldehyde can be synthesized through several methods. One common route involves the reaction of cyclobutanecarbothioamide with 2-bromomalonaldehyde. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the thiazole ring .

Industrial Production Methods: While specific industrial production methods for 2-Cyclobutylthiazole-5-carbaldehyde are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed:

Oxidation: 2-Cyclobutylthiazole-5-carboxylic acid.

Reduction: 2-Cyclobutylthiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the reactants used.

Scientific Research Applications

2-Cyclobutylthiazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyclobutylthiazole-5-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The thiazole ring and aldehyde group are key functional groups that can form covalent bonds with biological targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazole Derivatives

Core Structural Differences

- 2-Cyclobutylthiazole-5-carbaldehyde :

- Position 2 : Cyclobutyl group (strained four-membered ring).

- Position 5 : Carbaldehyde (-CHO) group.

- Thiazol-5-ylmethyl Carbamate Analogs (e.g., compounds l, m, w, x from ): Thiazole ring: Positioned as a substituent (thiazol-5-ylmethyl) linked to carbamate or ureido groups. Functional groups: Carbamates, hydroperoxypropan-2-yl, and ethoxycarbonylamino moieties .

Functional Group Reactivity

- Aldehyde (Target Compound) : Electrophilic, enabling nucleophilic additions (e.g., condensations, Schiff base formation).

- Carbamates (Analogs) : Stable, hydrogen-bonding groups common in drug design for enhancing bioavailability or target binding .

Physicochemical Properties

| Property | 2-Cyclobutylthiazole-5-carbaldehyde | Thiazol-5-ylmethyl Carbamate Analogs |

|---|---|---|

| Molecular Weight | 167.23 g/mol | >500 g/mol (estimated) |

| Key Functional Groups | Aldehyde, Thiazole | Carbamate, Ureido, Hydroperoxy |

| Solubility | Likely moderate (polar aldehyde) | Lower (bulky substituents) |

| Synthetic Role | Building block | Final compounds or advanced intermediates |

Pharmacological Relevance

- Target Compound: Limited direct pharmacological activity reported; its value lies in modular derivatization.

- Carbamate Analogs: Designed for specific bioactivity. For example: Compound m: Hydroperoxypropan-2-yl group may confer oxidative stability or prodrug properties . Compound l: Ethoxycarbonylamino group could enhance membrane permeability .

Research Findings and Key Insights

Reactivity : The aldehyde group in 2-Cyclobutylthiazole-5-carbaldehyde offers superior versatility in combinatorial libraries compared to carbamates, which require specialized coupling reagents .

Steric Effects : Cyclobutyl’s strain may accelerate ring-opening reactions, unlike bulkier substituents in analogs .

Drug Design : Carbamate analogs’ structural complexity aligns with targeted therapeutic applications, whereas the target compound is foundational in early-stage synthesis .

Biological Activity

2-Cyclobutylthiazole-5-carbaldehyde is a heterocyclic compound characterized by its thiazole ring and an aldehyde functional group. With the molecular formula C8H9NOS, this compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2-Cyclobutylthiazole-5-carbaldehyde, focusing on its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C8H9NOS

- CAS Number : 1394042-39-7

- Structure : The compound features a cyclobutyl group at the 2-position of the thiazole ring and an aldehyde group at the 5-position, which are crucial for its biological interactions.

The biological activity of 2-Cyclobutylthiazole-5-carbaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thiazole ring and aldehyde group can form covalent bonds with biological targets, leading to modulation or inhibition of their activity. This interaction may result in various biochemical effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Preliminary studies suggest that 2-Cyclobutylthiazole-5-carbaldehyde may inhibit the growth of certain bacteria and fungi. The exact mechanisms are still under investigation, but it is believed that the compound disrupts microbial cell wall synthesis or interferes with metabolic pathways.

Anticancer Properties

The potential anticancer effects of 2-Cyclobutylthiazole-5-carbaldehyde have been explored in several studies. The compound may induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Antimicrobial | Staphylococcus aureus | Zone of inhibition observed | |

| Anticancer | HeLa cells | Induction of apoptosis | |

| Anticancer | MCF-7 breast cancer cells | Cell cycle arrest |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of several thiazole derivatives, including 2-Cyclobutylthiazole-5-carbaldehyde. The compound was tested against a panel of bacterial strains, demonstrating promising results against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study: Anticancer Activity

In vitro studies on HeLa and MCF-7 cells showed that treatment with 2-Cyclobutylthiazole-5-carbaldehyde resulted in significant cell death through apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic processes.

Comparison with Related Compounds

The biological activity of 2-Cyclobutylthiazole-5-carbaldehyde can be compared with other thiazole derivatives:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 2-Cyclopropylthiazole-5-carbaldehyde | Smaller cycloalkane group | Moderate antimicrobial |

| 2-Cyclopentylthiazole-5-carbaldehyde | Larger cycloalkane group | Enhanced anticancer effects |

| 2-Cyclohexylthiazole-5-carbaldehyde | Bulky cycloalkane group | Reduced solubility |

The presence of different cycloalkane groups affects the steric and electronic properties, which in turn influence the compound's reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.